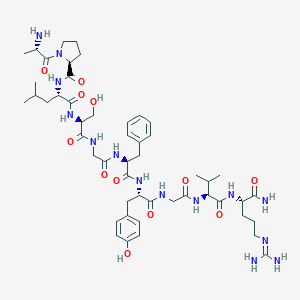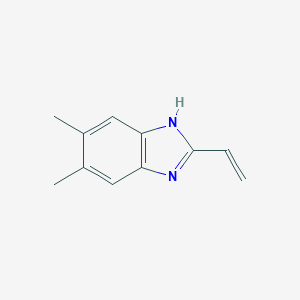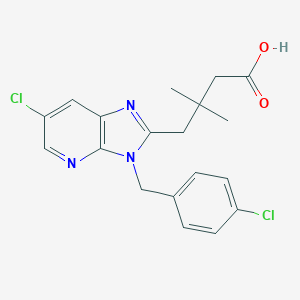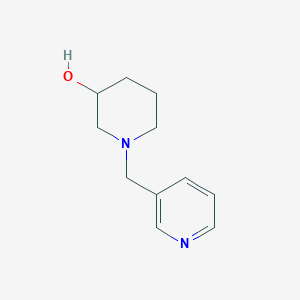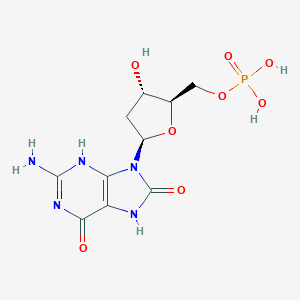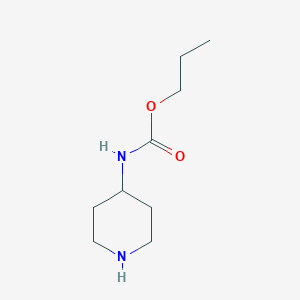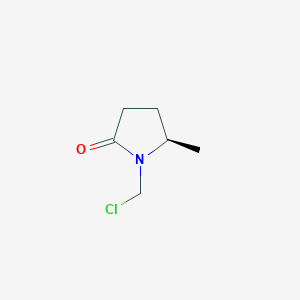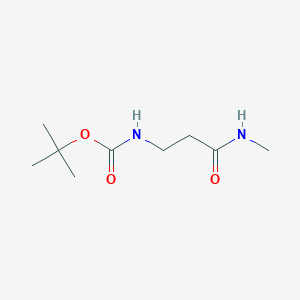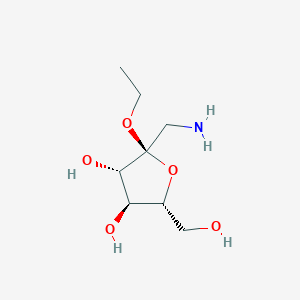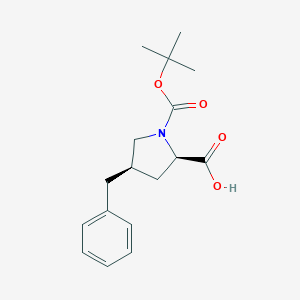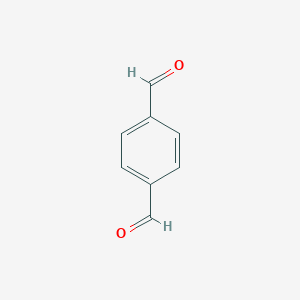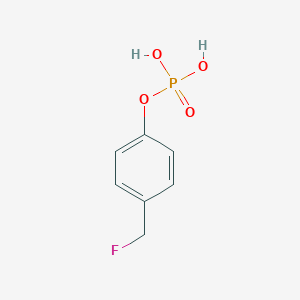
4-(Fluoromethyl)phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethyl)phenyl phosphate, also known as FMPP, is an organophosphate compound that has been extensively studied for its potential use as a biochemical tool in scientific research. FMPP has been found to be a potent inhibitor of several phosphatases, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), making it a valuable tool for investigating the function of these enzymes in various biological processes.
Wirkmechanismus
4-(Fluoromethyl)phenyl phosphate inhibits phosphatases by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins and altered cellular signaling.
Biochemische Und Physiologische Effekte
4-(Fluoromethyl)phenyl phosphate has been found to have a variety of biochemical and physiological effects, depending on the specific phosphatase that it inhibits. For example, 4-(Fluoromethyl)phenyl phosphate has been shown to stimulate insulin signaling by inhibiting the PTPs that negatively regulate this pathway. 4-(Fluoromethyl)phenyl phosphate has also been found to enhance T cell activation by inhibiting the DUSP that negatively regulates the MAPK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Fluoromethyl)phenyl phosphate as a biochemical tool is its high potency and specificity for phosphatases. This allows researchers to selectively inhibit specific phosphatases and investigate their function in various biological processes. However, one limitation of using 4-(Fluoromethyl)phenyl phosphate is its potential toxicity, as it is an organophosphate compound that can inhibit other enzymes and disrupt cellular processes.
Zukünftige Richtungen
There are several future directions for the use of 4-(Fluoromethyl)phenyl phosphate as a biochemical tool in scientific research. One direction is the development of more potent and specific 4-(Fluoromethyl)phenyl phosphate analogs that can selectively inhibit specific phosphatases with minimal toxicity. Another direction is the use of 4-(Fluoromethyl)phenyl phosphate in combination with other biochemical tools, such as kinase inhibitors, to investigate the interplay between phosphorylation and dephosphorylation in cellular signaling pathways. Finally, 4-(Fluoromethyl)phenyl phosphate could be used in combination with genetic tools, such as knockout or knockdown techniques, to investigate the function of specific phosphatases in vivo.
Synthesemethoden
4-(Fluoromethyl)phenyl phosphate can be synthesized using a variety of methods, including the reaction of 4-(fluoromethyl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. Other methods include the reaction of 4-(fluoromethyl)phenol with phosphorus trichloride (PCl3) and a tertiary amine, or the reaction of 4-(fluoromethyl)phenol with phosphorus pentachloride (PCl5) and a tertiary amine.
Wissenschaftliche Forschungsanwendungen
4-(Fluoromethyl)phenyl phosphate has been used extensively in scientific research as a biochemical tool to investigate the function of phosphatases in various biological processes. For example, 4-(Fluoromethyl)phenyl phosphate has been used to study the role of PTPs in cancer cell signaling pathways, as well as the role of DUSPs in the regulation of immune responses.
Eigenschaften
CAS-Nummer |
152406-98-9 |
|---|---|
Produktname |
4-(Fluoromethyl)phenyl phosphate |
Molekularformel |
C7H8FO4P |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
[4-(fluoromethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H8FO4P/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2,(H2,9,10,11) |
InChI-Schlüssel |
BHOAQALZKIWXQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CF)OP(=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1CF)OP(=O)(O)O |
Andere CAS-Nummern |
152406-98-9 |
Synonyme |
4-(fluoromethyl)phenyl phosphate FMPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



